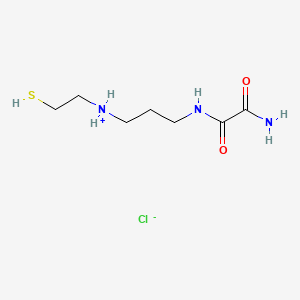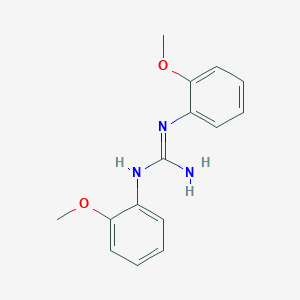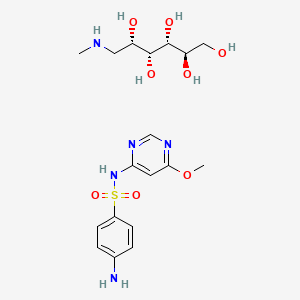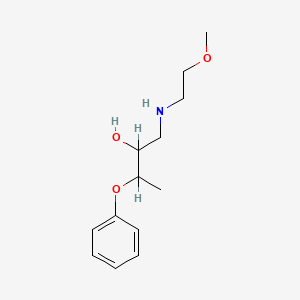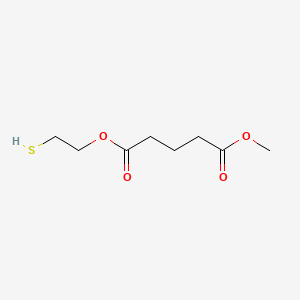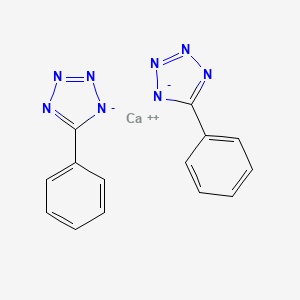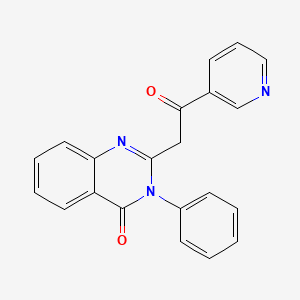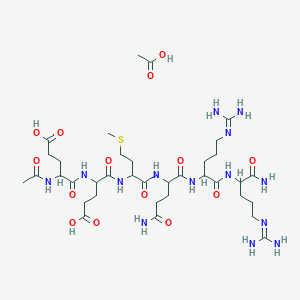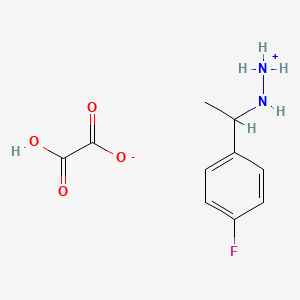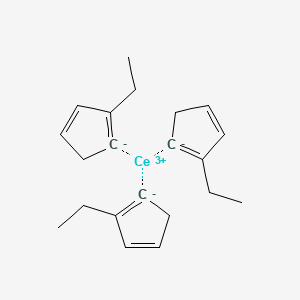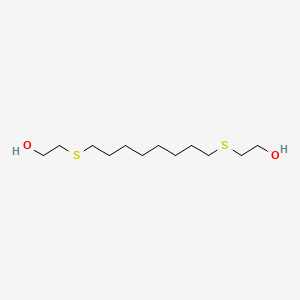
2,2'-(Octane-1,8-diylbis(thio))bisethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Octane-1,8-diylbis(thio))bisethanol is a chemical compound with the molecular formula C12H26O2S2 and a molecular weight of 266.464 g/mol . It is characterized by the presence of two ethanol groups attached to an octane chain via sulfur atoms. This compound is achiral and does not exhibit optical activity .
Métodos De Preparación
The synthesis of 2,2’-(Octane-1,8-diylbis(thio))bisethanol typically involves the reaction of 1,8-dibromooctane with thiourea to form 1,8-octanedithiol, which is then reacted with ethylene oxide to yield the final product . The reaction conditions generally include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Análisis De Reacciones Químicas
2,2’-(Octane-1,8-diylbis(thio))bisethanol can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form esters or ethers.
Reduction: The compound can be reduced to form simpler thiol-containing compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, acids or bases for substitution reactions, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-(Octane-1,8-diylbis(thio))bisethanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of sulfur-containing compounds and their interactions with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of drugs that target specific molecular pathways involving sulfur atoms.
Mecanismo De Acción
The mechanism of action of 2,2’-(Octane-1,8-diylbis(thio))bisethanol involves its interaction with molecular targets through its hydroxyl and sulfur groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to undergo oxidation and reduction reactions, which can modulate the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
Similar compounds to 2,2’-(Octane-1,8-diylbis(thio))bisethanol include:
1,8-Octanedithiol: Lacks the ethanol groups but shares the octane chain and sulfur atoms.
2,2’-(Decane-1,10-diylbis(thio))bisethanol: Similar structure but with a longer decane chain.
2,2’-(Hexane-1,6-diylbis(thio))bisethanol: Similar structure but with a shorter hexane chain.
The uniqueness of 2,2’-(Octane-1,8-diylbis(thio))bisethanol lies in its specific chain length and the presence of both hydroxyl and sulfur groups, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
58593-33-2 |
|---|---|
Fórmula molecular |
C12H26O2S2 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
2-[8-(2-hydroxyethylsulfanyl)octylsulfanyl]ethanol |
InChI |
InChI=1S/C12H26O2S2/c13-7-11-15-9-5-3-1-2-4-6-10-16-12-8-14/h13-14H,1-12H2 |
Clave InChI |
RFWDYENQLCEITI-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCSCCO)CCCSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)

